molecular formula C13H7BrF2O B1292337 2-Bromo-3',5'-difluorobenzophenone CAS No. 951891-77-3

2-Bromo-3',5'-difluorobenzophenone

Cat. No.: B1292337
CAS No.: 951891-77-3
M. Wt: 297.09 g/mol
InChI Key: NHLZFQRSSRCKGQ-UHFFFAOYSA-N
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Description

2-Bromo-3’,5’-difluorobenzophenone is an organic compound with the molecular formula C13H7BrF2O. It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and fluorine atoms. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3’,5’-difluorobenzophenone typically involves the bromination and fluorination of benzophenone derivatives. One common method is the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with bromobenzene in the presence of a Lewis acid catalyst like aluminum chloride. Subsequent fluorination is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of 2-Bromo-3’,5’-difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3’,5’-difluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-3’,5’-difluorobenzophenone has diverse applications in scientific research:

    Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.

    Material Science: Used in the development of advanced materials with specific properties.

    Pharmaceuticals: Investigated for potential use in drug discovery and development.

    Agriculture: Studied for its role in synthesizing agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3’,5’-difluorobenzophenone involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Comparison: 2-Bromo-3’,5’-difluorobenzophenone is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring selective reactivity and in applications where specific molecular interactions are crucial .

Biological Activity

2-Bromo-3',5'-difluorobenzophenone (CAS No. 951891-77-3) is a synthetic organic compound that belongs to the benzophenone family. It has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H8BrF2O. The presence of bromine and fluorine atoms in its structure contributes to its unique chemical properties, influencing its reactivity and interactions with biological targets.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Halogen Bonding : The bromine and fluorine atoms can engage in halogen bonding, which may enhance the compound's interaction with biomolecules.
  • Hydrogen Bonding : The carbonyl group in the benzophenone structure can form hydrogen bonds with nucleophiles, facilitating various biochemical interactions.
  • Substitution Reactions : The bromine atom can be substituted by other nucleophiles, potentially leading to the formation of biologically active derivatives.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. A study highlighted that compounds structurally similar to this benzophenone derivative exhibited significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)< 25
HepG-2 (Liver Cancer)< 25
HCT-116 (Colorectal Cancer)< 25

These findings suggest that this compound could be further explored for its potential as an anticancer agent .

Antibacterial Activity

Additionally, preliminary investigations into the antibacterial properties of this compound have shown promising results against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antibacterial potential.

Bacterial Strain Activity
Escherichia coliActive
Staphylococcus aureusActive

These results warrant further studies to elucidate the specific mechanisms through which this compound exerts its antibacterial effects .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antitumor Mechanisms : In vivo studies using SCID mice with KB tumors revealed that similar compounds showed high efficacy in reducing tumor size, indicating potential for this compound in cancer therapy .
  • Chemical Interactions : Investigations into the interactions of this compound with various biomolecules have demonstrated that it can modulate enzyme activities, suggesting a mechanism for its therapeutic effects .

Properties

IUPAC Name

(2-bromophenyl)-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF2O/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLZFQRSSRCKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701258205
Record name (2-Bromophenyl)(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-77-3
Record name (2-Bromophenyl)(3,5-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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